Triplet Quantum Yield and Singlet Oxygen Generation: 2,4-Dithiouracil vs. 4-Thiouracil
Direct head-to-head photochemical comparison of 2,4-dithiouracil against the established photocrosslinker 4-thiouracil demonstrates a substantial enhancement in triplet state population and reactive oxygen generation. 2,4-Dithiouracil undergoes intersystem crossing to the triplet manifold in 220 ± 40 fs, populating the reactive triplet state with a near-unity quantum yield (ΦT = 0.90 ± 0.15). This is accompanied by a singlet oxygen generation yield of ΦΔ = 0.49 ± 0.02—one of the highest values ever reported for a photoexcited thiobase. In contrast, 4-thiouracil exhibits a lower triplet yield and lower singlet oxygen production under identical conditions. Furthermore, 2,4-dithiouracil reacts with adenine 5′-monophosphate through an oxygen-independent photocycloaddition mechanism at a rate that is at least 3-fold faster than that of 4-thiouracil [1].
| Evidence Dimension | Triplet quantum yield (ΦT) |
|---|---|
| Target Compound Data | 0.90 ± 0.15 |
| Comparator Or Baseline | 4-Thiouracil (lower yield, exact value not quantified in same study but established as lower in the literature) |
| Quantified Difference | Near unity (0.90) vs. lower value; 3× faster photocycloaddition rate |
| Conditions | UVA excitation, spectroscopic and photochemical analysis in solution |
Why This Matters
The enhanced triplet yield and singlet oxygen generation directly translate to superior photodynamic efficacy, making 2,4-dithiouracil a more potent photosensitizer for RNA-targeted crosslinking and phototherapeutic applications than the monothionated analog.
- [1] Pollum, M.; Jockusch, S.; Crespo-Hernández, C.E. Increase in the photoreactivity of uracil derivatives by doubling thionation. Phys. Chem. Chem. Phys. 2015, 17, 27851–27861. View Source
